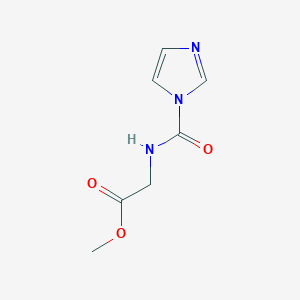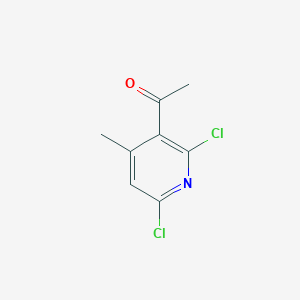
(1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol is an organic compound with the molecular formula C14H19ClO It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol typically involves the reaction of 4-cyclohexylbenzaldehyde with a chlorinating agent in the presence of a chiral catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The chiral catalyst ensures the formation of the (1S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of 4-cyclohexylbenzophenone.
Reduction: Formation of 4-cyclohexylphenylethanol.
Substitution: Formation of 2-hydroxy-1-(4-cyclohexylphenyl)ethanol or 2-amino-1-(4-cyclohexylphenyl)ethanol.
Aplicaciones Científicas De Investigación
(1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(4-cyclohexylphenyl)ethanol
- 2-chloro-1-(4-cyclohexylphenyl)ethanol
- 1-(4-cyclohexylphenyl)ethanol
Uniqueness
(1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol is unique due to its specific chiral configuration and the presence of both chlorine and hydroxyl functional groups
Propiedades
Fórmula molecular |
C14H19ClO |
|---|---|
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
(1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol |
InChI |
InChI=1S/C14H19ClO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,14,16H,1-5,10H2/t14-/m1/s1 |
Clave InChI |
WUEXWVTYDUMQPR-CQSZACIVSA-N |
SMILES isomérico |
C1CCC(CC1)C2=CC=C(C=C2)[C@@H](CCl)O |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)

![N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13168222.png)

![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)
